Bradykinin (1-3)

Descripción

final stable metabolite of bradykinin degradation in plasma

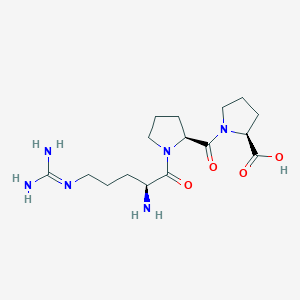

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N6O4/c17-10(4-1-7-20-16(18)19)13(23)21-8-2-5-11(21)14(24)22-9-3-6-12(22)15(25)26/h10-12H,1-9,17H2,(H,25,26)(H4,18,19,20)/t10-,11-,12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCYXHLZRUSJITQ-SRVKXCTJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00946611 |

Source

|

| Record name | Arginylprolylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00946611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.43 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23815-91-0 |

Source

|

| Record name | Arginyl-prolyl-proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023815910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arginylprolylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00946611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 23815-91-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Biological Function of Bradykinin (1-3): A Technical Guide for Researchers

An In-depth Examination of the Bioactive Tripeptide Arg-Pro-Pro

Abstract

Bradykinin (B550075) (BK), a potent inflammatory mediator, undergoes enzymatic cleavage to produce various fragments. Historically, these fragments, including the N-terminal tripeptide Bradykinin (1-3) (BK(1-3); Arg-Pro-Pro), were largely considered biologically inactive. However, recent scientific evidence has challenged this dogma, revealing that BK(1-3) possesses distinct biological functions, primarily related to cardiovascular modulation. This technical guide provides a comprehensive overview of the known biological functions of BK(1-3), its signaling pathways, and detailed experimental protocols for its study. It is intended for researchers, scientists, and drug development professionals investigating the kallikrein-kinin system and related physiological and pathological processes.

Introduction

The kallikrein-kinin system plays a crucial role in inflammation, blood pressure regulation, and pain. The principal effector of this system, Bradykinin (BK(1-9)), is a nonapeptide that exerts its effects through the activation of B1 and B2 receptors. The metabolism of BK(1-9) is rapid, leading to the generation of various peptide fragments. For many years, the prevailing view was that these metabolic byproducts were inactive. This guide focuses on the emerging biological significance of one such fragment, Bradykinin (1-3), a tripeptide with the sequence Arg-Pro-Pro.

Recent studies have demonstrated that BK(1-3) is not an inert metabolite but a bioactive molecule capable of inducing nitric oxide (NO) production and vasorelaxation.[1] A key finding is that these effects are mediated through a mechanism independent of the classical B1 and B2 bradykinin receptors.[2] This discovery opens new avenues for research into the physiological and pathological roles of BK fragments and presents potential new targets for therapeutic intervention.

Biological Functions of Bradykinin (1-3)

The primary biological functions attributed to BK(1-3) are its effects on the cardiovascular system.

Vasorelaxation

BK(1-3) has been shown to induce a concentration-dependent vasorelaxant effect in isolated rat aortic rings.[2] Notably, this vasorelaxation is independent of B1 and B2 bradykinin receptor activation, as the effects are not blocked by selective antagonists for these receptors.[2]

Nitric Oxide Production

The vasorelaxant effects of BK(1-3) are linked to its ability to stimulate nitric oxide (NO) production in various cell types, including human glioblastoma cells, neonatal rat cardiomyocytes, and adult mouse ventricular myocytes.[2] Similar to its effect on vasorelaxation, NO production induced by BK(1-3) is not inhibited by B1 or B2 receptor antagonists, indicating a distinct signaling pathway.[2]

Pro-inflammatory Effects

While the parent molecule, BK(1-9), is a potent pro-inflammatory agent, BK(1-3) exhibits significantly weaker pro-inflammatory activity.

-

Nociception: BK(1-3) can evoke nociceptive reflexes in mice, but to a significantly lesser degree than BK(1-9).[2]

-

Vascular Permeability: Unlike BK(1-9), BK(1-3) does not appear to significantly increase vascular permeability.[2]

Signaling Pathways

The signaling mechanism of BK(1-3) is a key area of current research. The independence from B1 and B2 receptors suggests a novel pathway for this tripeptide.

Receptor-Independent Nitric Oxide Production

The precise molecular mechanism by which BK(1-3) stimulates nitric oxide synthase (NOS) activity remains to be fully elucidated. It is hypothesized that as a small, charged peptide, it may interact directly with cell surface proteins other than GPCRs or potentially be transported into the cell to interact with intracellular signaling components.

Figure 1: Proposed signaling pathway for Bradykinin (1-3)-induced vasorelaxation.

Quantitative Data

The following tables summarize the available quantitative data on the biological effects of Bradykinin (1-3).

Table 1: Vasorelaxant Effects of Bradykinin Peptides

| Peptide | Maximum Vasorelaxation (Emax %) |

| Bradykinin (1-9) | 15.09 ± 2.08[2] |

| Bradykinin (1-7) | 19.36 ± 2.06[2] |

| Bradykinin (1-5) | 18.45 ± 2.53[2] |

| Bradykinin (1-3) | 25.52 ± 5.03 [2] |

| Data are presented as mean ± SEM for rat aortic rings. |

Table 2: In Vivo Cardiovascular Effects of Bradykinin Peptides in Rats

| Peptide (10 nmol, i.v.) | Change in Mean Arterial Pressure (mmHg) |

| Bradykinin (1-9) | -35 ± 3 |

| Bradykinin (1-7) | -28 ± 4 |

| Bradykinin (1-5) | -30 ± 5 |

| Bradykinin (1-3) | -25 ± 4 |

| Data are presented as mean ± SEM.[2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the biological functions of Bradykinin (1-3).

Nitric Oxide Production Measurement in Cultured Cells

This protocol describes the use of the fluorescent probe 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM diacetate) to measure intracellular NO production.

Figure 2: Experimental workflow for measuring nitric oxide production using DAF-FM.

Materials:

-

Cultured cells (e.g., endothelial cells, cardiomyocytes)

-

DAF-FM diacetate (Thermo Fisher Scientific, D23844)

-

High-quality anhydrous DMSO

-

Culture medium

-

Imaging medium (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

-

Bradykinin (1-3) peptide

-

Fluorescence microscope with appropriate filters (Excitation/Emission: ~495/515 nm)

Procedure:

-

Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture until they reach approximately 75% confluency.

-

Probe Preparation: Prepare a 5 mM stock solution of DAF-FM diacetate in DMSO.

-

Cell Loading: Dilute the DAF-FM diacetate stock solution to a final concentration of 2-5 µM in pre-warmed culture medium. Remove the culture medium from the cells and add the DAF-FM loading solution.[3]

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a 5% CO2 incubator.[3]

-

Wash: Gently remove the loading solution and replace it with pre-warmed imaging medium. Do not wash extensively, as this can remove the probe from the cells.

-

De-esterification: Incubate the cells for an additional 15-30 minutes at room temperature to allow for complete de-esterification of the probe by intracellular esterases.[4]

-

Baseline Imaging: Acquire baseline fluorescence images before stimulation.

-

Stimulation: Add Bradykinin (1-3) to the desired final concentration.

-

Time-Lapse Imaging: Acquire images at regular intervals to monitor the change in fluorescence intensity over time.

-

Data Analysis: Measure the mean fluorescence intensity of individual cells or regions of interest over time. The increase in fluorescence is proportional to the amount of NO produced.

Vascular Reactivity Assay in Isolated Rat Aortic Rings

This protocol details the procedure for assessing the vasorelaxant or vasoconstrictive effects of Bradykinin (1-3) on isolated arterial segments.

Figure 3: Workflow for the isolated rat aortic ring vascular reactivity assay.

Materials:

-

Male Wistar rats (250-300g)

-

Krebs-Henseleit solution (in mM: 124 NaCl, 4.6 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 11 glucose, 0.01 EDTA, and 23 NaHCO3)[5]

-

Phenylephrine

-

Acetylcholine

-

Potassium Chloride (KCl)

-

Bradykinin (1-3)

-

Organ bath system with force transducers and data acquisition system

Procedure:

-

Tissue Preparation: Humanely euthanize a male Wistar rat and excise the thoracic aorta. Immediately place the aorta in cold Krebs-Henseleit solution. Carefully remove adhering connective and adipose tissue. Cut the aorta into 4 mm rings.

-

Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2. Attach one end of the ring to a fixed hook and the other to a force transducer.[5]

-

Equilibration: Apply an optimal resting tension of 1g and allow the rings to equilibrate for 45-60 minutes, with washes every 15 minutes.

-

Viability and Endothelial Integrity Check:

-

Contract the rings with 75 mM KCl to assess tissue viability.

-

After washing and return to baseline, pre-contract the rings with 1 µM phenylephrine. Once a stable contraction is achieved, add 10 µM acetylcholine to confirm endothelial integrity (relaxation of >80% is considered intact).[5]

-

-

Experimental Protocol:

-

Wash the rings and allow them to return to baseline.

-

Induce a stable submaximal contraction with phenylephrine (1 µM).

-

Once the contraction is stable, add cumulative concentrations of Bradykinin (1-3) (e.g., 10⁻⁹ to 10⁻⁵ M) to the bath, allowing the response to stabilize between additions.

-

-

Data Analysis: Record the changes in isometric tension. Express the relaxation as a percentage of the phenylephrine-induced contraction. Construct dose-response curves and calculate EC50 values.

Conclusion and Future Directions

The discovery of the biological activity of Bradykinin (1-3) represents a paradigm shift in our understanding of the kallikrein-kinin system. This small peptide fragment, once considered inactive, is now known to be a modulator of vascular tone through a novel, receptor-independent signaling pathway. For researchers and drug development professionals, this opens up new possibilities for therapeutic intervention in cardiovascular diseases.

Future research should focus on several key areas:

-

Elucidation of the Molecular Mechanism: Identifying the specific cellular target(s) and the downstream signaling cascade of BK(1-3) is of paramount importance.

-

In Vivo Studies: Further in vivo studies are needed to confirm the physiological and pathological relevance of BK(1-3) in various animal models of cardiovascular disease.

-

Pharmacokinetic and Pharmacodynamic Profiling: A thorough characterization of the stability, distribution, and potency of BK(1-3) in vivo is necessary for any potential therapeutic development.

-

Structure-Activity Relationship Studies: Investigating how modifications to the Arg-Pro-Pro sequence affect its biological activity could lead to the development of more potent and selective analogs.

References

- 1. Peptide fragments of bradykinin show unexpected biological activity not mediated by B1 or B2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. bio-protocol.org [bio-protocol.org]

- 4. Analysis of Vascular Permeability by a Modified Miles Assay [bio-protocol.org]

- 5. Video: An in vivo Assay to Test Blood Vessel Permeability [jove.com]

Bradykinin (1-3) peptide structure and sequence

An In-depth Technical Guide to the Bradykinin (B550075) (1-3) Peptide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Bradykinin (BK) is a well-characterized nonapeptide involved in inflammation, vasodilation, and pain. Historically, its metabolic fragments were considered biologically inactive. However, recent research has overturned this dogma, revealing that smaller fragments, including Bradykinin (1-3), possess significant and distinct biological activity. This document provides a comprehensive technical overview of the Bradykinin (1-3) peptide, detailing its structure, sequence, biological functions, and the experimental methodologies used for its characterization. A key finding is that Bradykinin (1-3) induces nitric oxide (NO) production and vasodilation through a mechanism independent of the classical B1 and B2 bradykinin receptors, suggesting a novel signaling pathway and opening new avenues for therapeutic research.

Bradykinin (1-3) Structure and Sequence

Bradykinin (1-3) is a tripeptide fragment derived from the N-terminus of the full-length Bradykinin peptide (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg).[1] It is generated through proteolytic cleavage, potentially by enzymes such as prolyl endopeptidase.[2] The fundamental structural and chemical properties are summarized below.

| Property | Value | Citation(s) |

| Amino Acid Sequence | Arg-Pro-Pro (RPP) | [2] |

| Molecular Formula | C₁₆H₂₈N₆O₄ | [3] |

| Molecular Weight | 368.43 g/mol | [2][3] |

| CAS Number | 23815-91-0 | [2][3] |

| Alternate Names | N5-(Diaminomethylene)-L-ornithyl-L-prolyl-L-proline | [3] |

Biological Activity and Signaling Pathways

Overview of Biological Activity

Contrary to the long-held belief that bradykinin fragments are inactive, Bradykinin (1-3) is now recognized as a biologically active peptide.[4] Its primary characterized effects are the stimulation of nitric oxide (NO) production in various cell types (including human, rat, and mouse) and the induction of vasodilation.[2][5] These cardiovascular effects are significant, but notably, the peptide appears to have a lower pro-inflammatory and nociceptive (pain-inducing) profile compared to full-length Bradykinin.[5]

Signaling Pathway of Full-Length Bradykinin (via B2 Receptor)

To understand the novelty of Bradykinin (1-3)'s mechanism, it is essential to first review the canonical signaling pathway for full-length Bradykinin. The majority of Bradykinin's physiological effects, particularly vasodilation, are mediated by the constitutively expressed G protein-coupled B2 receptor (B2R).[6][7]

The sequence of events is as follows:

-

Bradykinin binds to the B2 receptor on endothelial cells.[5]

-

Gαq activates Phospholipase C (PLC).[8]

-

PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[8]

-

IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[8]

-

The elevated Ca²⁺ levels, along with calmodulin, activate endothelial Nitric Oxide Synthase (eNOS).[8]

-

eNOS produces Nitric Oxide (NO), which diffuses to adjacent vascular smooth muscle cells, causing relaxation and vasodilation.[6]

Figure 1: Canonical Bradykinin B2 Receptor Signaling Pathway.

Novel Signaling Pathway of Bradykinin (1-3)

Crucially, the biological effects of Bradykinin (1-3) are not blocked by antagonists for the B1 or B2 receptors. This strongly indicates that it operates through a different, novel mechanism.[2][5] While the precise receptor or binding partner for Bradykinin (1-3) has not yet been identified, the downstream consequence is the same as the canonical pathway: the production of NO.

The proposed pathway is:

-

Bradykinin (1-3) interacts with an unknown receptor or membrane protein.

-

This interaction initiates a signal transduction cascade.

-

The cascade culminates in the activation of eNOS and the production of NO.

-

NO leads to vasodilation.

Figure 2: Proposed B1/B2-Independent Signaling Pathway for Bradykinin (1-3).

Quantitative Data

The biological effects of Bradykinin (1-3) are concentration-dependent.[2][5] While comprehensive EC₅₀ values are not yet widely published, studies have quantified its vasorelaxant effects in comparison to other Bradykinin fragments.

| Peptide Fragment | Concentration | Vasorelaxant Effect (% of Maximum) | Citation(s) |

| Bradykinin (1-3) | 1 µM | 25.52 ± 5.03 | [2] |

| Bradykinin (1-5) | 1 µM | 18.45 ± 2.53 | [2] |

| Bradykinin (1-7) | 1 µM | 18.45 ± 2.53 (value as per source) | [2] |

Data derived from studies on rat aortic rings pre-contracted with phenylephrine (B352888).

Experimental Protocols

The characterization of Bradykinin (1-3) relies on established methodologies in pharmacology and physiology. Detailed protocols for the key experiments are provided below.

Quantification of Intracellular Nitric Oxide (NO) using DAF-FM Diacetate

This protocol measures NO production within cultured cells by detecting the fluorescence of a specific probe.

Principle: Cell-permeable DAF-FM diacetate diffuses into cells, where intracellular esterases cleave it to the non-fluorescent DAF-FM. In the presence of NO, DAF-FM is converted to a highly fluorescent triazole derivative (DAF-FM-T), which can be quantified.

Methodology:

-

Cell Preparation: Culture cells (e.g., endothelial cells, cardiomyocytes) to an appropriate confluency in a suitable format (e.g., 96-well plate, glass-bottom dish).

-

Probe Preparation: Prepare a 5 mM stock solution of DAF-FM diacetate in high-quality anhydrous DMSO. For each experiment, dilute this stock to a working concentration of 5-10 µM in a suitable buffer (e.g., HBSS or serum-free media).

-

Cell Loading: Remove the culture medium from the cells and wash once with the buffer. Add the DAF-FM diacetate working solution to the cells.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light, to allow for dye uptake and de-esterification.

-

Wash and Recovery: Aspirate the loading solution and wash the cells twice with fresh buffer to remove any extracellular dye. Add fresh buffer or medium and incubate for an additional 15-30 minutes to ensure complete de-esterification.

-

Stimulation: Add Bradykinin (1-3) peptide at the desired concentrations to the wells. Include a vehicle control (buffer only) and a positive control (e.g., full-length Bradykinin or an NO donor like SNP).

-

Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader, microscope, or flow cytometer. The excitation maximum is ~495 nm and the emission maximum is ~515 nm.

Figure 3: Experimental Workflow for Nitric Oxide Quantification.

Ex Vivo Vasorelaxation Assay using Aortic Rings

This protocol assesses the direct effect of a compound on vascular tone using isolated arterial segments.

Principle: A segment of an artery (e.g., rat thoracic aorta) is suspended in an organ bath and its contractile tension is measured. After inducing a stable contraction with an agonist like phenylephrine, the test compound is added to measure its ability to induce relaxation (vasodilation).

Methodology:

-

Tissue Dissection: Humanely euthanize a rat (e.g., Sprague-Dawley) and carefully dissect the thoracic aorta. Place it immediately into cold, oxygenated Krebs-Henseleit Solution (KHS).

-

Ring Preparation: Under a dissecting microscope, remove excess connective and adipose tissue. Cut the aorta into rings of approximately 3-5 mm in length. For endothelium-dependent studies, ensure the inner endothelial layer is not damaged.

-

Mounting: Mount each aortic ring between two L-shaped stainless steel hooks within a jacketed organ bath (10-20 mL capacity) filled with KHS maintained at 37°C and continuously bubbled with carbogen (B8564812) gas (95% O₂ / 5% CO₂).

-

Equilibration: Connect the upper hook to an isometric force transducer. Apply a resting tension of ~1.5-2.0 grams and allow the tissue to equilibrate for 60-90 minutes, replacing the KHS every 15-20 minutes.

-

Viability Check: Assess tissue viability by inducing a contraction with a high concentration of potassium chloride (KCl, e.g., 80 mM). Wash out the KCl and allow the tension to return to baseline.

-

Pre-contraction: Induce a stable, submaximal contraction using a vasoconstrictor agent, typically phenylephrine (PE, ~1 µM). Wait for the contraction to reach a stable plateau.

-

Cumulative Dosing: Once the plateau is stable, add Bradykinin (1-3) to the bath in a cumulative manner (i.e., increasing concentrations without washing out between doses, e.g., from 1 nM to 10 µM).

-

Data Recording: Record the relaxation response at each concentration as a percentage of the pre-contraction induced by phenylephrine.

Figure 4: Experimental Workflow for Aortic Ring Vasorelaxation Assay.

In Vivo Blood Pressure Measurement in Rats

This protocol measures the systemic effect of a compound on blood pressure in a living animal.

Principle: The peptide is administered to a conscious or anesthetized rat, and changes in arterial blood pressure are monitored over time using either an invasive (direct) or non-invasive (indirect) method.

Methodology (Invasive):

-

Animal Preparation: Anesthetize a rat (e.g., with urethane/ketamine). Place the animal on a surgical table to maintain body temperature.

-

Surgical Cannulation: Surgically expose the carotid or femoral artery. Insert a fluid-filled catheter connected to a pressure transducer into the artery. A separate catheter can be placed in the jugular or femoral vein for intravenous drug administration.

-

Stabilization: Allow the animal's blood pressure to stabilize after the surgical procedure.

-

Baseline Measurement: Record the baseline systolic, diastolic, and mean arterial pressure (MAP) and heart rate for a sufficient period.

-

Peptide Administration: Administer a bolus injection of Bradykinin (1-3) or a vehicle control through the venous catheter.

-

Continuous Recording: Continuously record the hemodynamic parameters using a data acquisition system to observe the magnitude and duration of any hypotensive effect.

Conclusion and Future Directions

The tripeptide Bradykinin (1-3) is an active component of the kallikrein-kinin system with distinct biological functions. Its ability to induce vasodilation and nitric oxide production via a pathway independent of the classical B1 and B2 receptors represents a significant shift in understanding kinin biology. This novel mechanism suggests that Bradykinin (1-3) and its signaling pathway could be a target for the development of new cardiovascular therapeutics. Future research should focus on identifying the specific receptor or binding partner for Bradykinin (1-3), fully elucidating its intracellular signaling cascade, and exploring its therapeutic potential in conditions such as hypertension and ischemic diseases, where its vasodilatory properties could be beneficial without the potent pro-inflammatory effects of full-length Bradykinin.

References

- 1. ovid.com [ovid.com]

- 2. researchgate.net [researchgate.net]

- 3. Peptide fragments of bradykinin show unexpected biological activity not mediated by B1 or B2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bradykinin – An elusive peptide in measuring and understanding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Pharmacological evidence of bradykinin regeneration from extended sequences that behave as peptidase–activated B2 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. First Record of Helminth Parasitism in the Rodent (Dinomys branickii) in Brazil [mdpi.com]

The Enigmatic Mechanism of Action of Bradykinin (1-3): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide Bradykinin (B550075) (1-3) (BK(1-3)), with the sequence Arg-Pro-Pro (RPP), is a metabolic fragment of the potent inflammatory mediator, bradykinin. While historically considered an inactive metabolite, emerging evidence suggests that BK(1-3) may possess intrinsic biological activity, particularly in the regulation of vascular tone. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of the Bradykinin (1-3) fragment, synthesizing available data and postulating a potential signaling pathway. This document is intended to serve as a resource for researchers and professionals in drug development interested in the nuanced roles of bradykinin fragments.

Introduction

Bradykinin (BK), a nonapeptide (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg), is a well-characterized mediator of inflammation, pain, and vasodilation, exerting its effects primarily through the activation of Bradykinin B1 and B2 receptors, which are G-protein coupled receptors (GPCRs).[1][2] The kallikrein-kinin system meticulously regulates the production and degradation of bradykinin, leading to the formation of various peptide fragments. Among these is the N-terminal fragment, Bradykinin (1-3) or Arg-Pro-Pro. While larger fragments such as des-Arg⁹-bradykinin are known to be active at the B1 receptor, the biological role of smaller fragments like BK(1-3) has largely been overlooked. However, recent preliminary studies indicate that these fragments may not be inert and could represent a new frontier in understanding the kallikrein-kinin system.

Postulated Mechanism of Action of Bradykinin (1-3)

Current, albeit limited, evidence from preclinical studies suggests that Bradykinin (1-3) may induce vasodilation through a mechanism independent of the classical B1 and B2 bradykinin receptors. The proposed pathway centers on the production of nitric oxide (NO), a key signaling molecule in the cardiovascular system.

Induction of Nitric Oxide Synthesis

A pivotal study has demonstrated that BK(1-3), along with other bradykinin fragments like BK(1-5) and BK(1-7), can stimulate nitric oxide (NO) production in various cell types.[3] This effect was shown to be independent of B1 and B2 receptor activation, as selective antagonists for these receptors did not inhibit the observed NO release.[3] The N-terminal arginine residue of BK(1-3) is likely a key contributor to this effect, as L-arginine is the direct substrate for nitric oxide synthase (eNOS) in endothelial cells.[3][4]

Vasodilation

The increase in intracellular NO production by BK(1-3) is hypothesized to lead to vasodilation.[3] In ex vivo models using rat aortic rings, BK(1-3) induced a concentration-dependent vasorelaxation.[3] This vasodilatory effect is a direct consequence of NO-mediated activation of soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent relaxation.

Signaling Pathway

Based on the available data, a putative signaling pathway for Bradykinin (1-3) is proposed. It is important to note that this pathway is a hypothetical model and requires further experimental validation.

Figure 1: Postulated signaling pathway for Bradykinin (1-3)-induced vasodilation.

Quantitative Data

As of the latest literature review, specific quantitative data for the binding affinity (Kd, Ki) or potency (EC50, IC50) of Bradykinin (1-3) at a specific receptor or transporter are not available. Research in this area is still in its nascent stages. The table below summarizes the conceptual findings from preliminary studies.

| Parameter | Finding | Experimental System | Reference |

| Receptor Interaction | Independent of B1 and B2 bradykinin receptors | In vitro cell culture with B1/B2 antagonists | [3] |

| Biological Effect | Induction of Nitric Oxide (NO) production | Human, mouse, and rat cell lines | [3] |

| Functional Outcome | Concentration-dependent vasorelaxation | Ex vivo rat aortic rings | [3] |

Experimental Protocols

Detailed experimental protocols specifically for the investigation of Bradykinin (1-3) are not yet standardized. However, established methodologies for studying peptide-induced nitric oxide production and vasodilation can be adapted.

Nitric Oxide Production Assay in Endothelial Cells

This protocol outlines a general method for measuring NO production in cultured endothelial cells (e.g., HUVECs) using a fluorescent indicator.

Figure 2: General workflow for a nitric oxide production assay.

Methodology:

-

Cell Culture: Plate human umbilical vein endothelial cells (HUVECs) in a 96-well black, clear-bottom plate and grow to confluence.

-

Dye Loading: Remove culture medium and incubate cells with a loading buffer containing 5 µM DAF-FM Diacetate for 30-60 minutes at 37°C.

-

Washing: Gently wash the cells twice with a balanced salt solution (e.g., HBSS) to remove extracellular dye.

-

Stimulation: Add solutions of Bradykinin (1-3) at various concentrations to the wells. Include a vehicle control and a positive control (e.g., acetylcholine (B1216132) or full-length bradykinin).

-

Fluorescence Measurement: Immediately begin kinetic measurement of fluorescence intensity (excitation ~495 nm, emission ~515 nm) using a fluorescence plate reader.

-

Data Analysis: Calculate the rate of increase in fluorescence as an indicator of NO production.

Ex Vivo Vasodilation Assay in Aortic Rings

This protocol describes a method to assess the vasodilatory effect of Bradykinin (1-3) on isolated arterial segments.

Figure 3: General workflow for an ex vivo vasodilation assay.

Methodology:

-

Tissue Preparation: Isolate the thoracic aorta from a euthanized rat and place it in cold Krebs-Henseleit buffer. Carefully remove adhering connective tissue and cut the aorta into 2-3 mm rings.

-

Mounting: Suspend the aortic rings between two L-shaped stainless-steel hooks in an organ bath filled with Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂/5% CO₂.

-

Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

-

Pre-constriction: Induce a stable contraction with a submaximal concentration of a vasoconstrictor, such as phenylephrine (B352888) (1 µM).

-

Treatment: Once a stable plateau of contraction is reached, add cumulative concentrations of Bradykinin (1-3) to the organ bath.

-

Tension Recording: Continuously record the isometric tension using a force transducer connected to a data acquisition system.

-

Data Analysis: Express the relaxation at each concentration as a percentage of the pre-constriction induced by phenylephrine and plot a concentration-response curve to determine the potency (EC50) and efficacy of BK(1-3).

Conclusion and Future Directions

The Bradykinin (1-3) fragment, Arg-Pro-Pro, is emerging from the shadow of its parent peptide as a potentially bioactive molecule. The current, though limited, evidence points towards a mechanism of action involving the stimulation of nitric oxide production and subsequent vasodilation, independent of the classical bradykinin receptors. This opens up a new avenue of research within the kallikrein-kinin system.

Future research should focus on:

-

Receptor/Transporter Identification: Elucidating the specific cell surface receptor or transporter responsible for the effects of BK(1-3).

-

In Vivo Studies: Validating the in vitro and ex vivo findings in animal models of cardiovascular regulation and disease.

-

Structure-Activity Relationship: Investigating the role of each amino acid in the tripeptide sequence for its biological activity.

-

Pharmacokinetic Profiling: Determining the stability and metabolic fate of BK(1-3) in vivo.

A deeper understanding of the mechanism of action of Bradykinin (1-3) could unveil novel therapeutic targets for cardiovascular diseases and other conditions where vascular tone and blood flow are dysregulated. This technical guide serves as a foundational document to stimulate and guide further inquiry into this intriguing peptide fragment.

References

Endogenous Formation of Bradykinin (1-3): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bradykinin (B550075) (BK), a potent inflammatory mediator, undergoes extensive metabolism by various peptidases, leading to the generation of a cascade of peptide fragments. While many of these fragments were historically considered inactive, recent evidence suggests that smaller bradykinin metabolites, including the tripeptide Bradykinin (1-3) (BK(1-3); Arg-Pro-Pro), possess distinct biological activities. This technical guide provides a comprehensive overview of the endogenous formation of BK(1-3) from bradykinin, focusing on the enzymatic pathways, quantitative data, and detailed experimental methodologies. This document is intended to serve as a resource for researchers investigating the kallikrein-kinin system and the pharmacological potential of its metabolites.

Introduction

Bradykinin is a nonapeptide (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) that plays a crucial role in inflammation, blood pressure regulation, and pain.[1] Its biological effects are mediated primarily through the activation of B1 and B2 receptors.[2] The in vivo activity of bradykinin is tightly regulated by a series of peptidases that cleave the peptide at various sites, leading to its inactivation or the generation of other bioactive fragments.

One such fragment is Bradykinin (1-3), the N-terminal tripeptide of bradykinin. Emerging research indicates that BK(1-3) is not merely an inactive degradation product but may exert its own physiological effects, including the stimulation of nitric oxide production and vasodilation, independent of the classical bradykinin receptors.[3] Understanding the enzymatic machinery responsible for the endogenous generation of BK(1-3) is therefore critical for elucidating its physiological and pathological roles and for exploring its therapeutic potential.

Enzymatic Formation of Bradykinin (1-3)

The primary enzyme identified to be responsible for the cleavage of the Pro3-Gly4 bond in bradykinin to yield Bradykinin (1-3) is Prolyl Endopeptidase (PEP), also known as Prolyl Oligopeptidase (POP).[4][5]

Prolyl Endopeptidase (EC 3.4.21.26) is a serine protease that specifically cleaves peptide bonds on the C-terminal side of proline residues within peptides of up to approximately 30 amino acids in length.[5][6] This substrate size selectivity is a key feature of PEP, allowing it to act on small bioactive peptides like bradykinin while avoiding the degradation of larger proteins.[4]

The enzymatic reaction can be summarized as follows:

Bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) + H₂O --(Prolyl Endopeptidase)--> Bradykinin (1-3) (Arg-Pro-Pro) + Bradykinin (4-9) (Gly-Phe-Ser-Pro-Phe-Arg)

Quantitative Data

Currently, there is a limited amount of publicly available quantitative kinetic data specifically for the formation of Bradykinin (1-3) from bradykinin by prolyl endopeptidase. However, general kinetic parameters for prolyl endopeptidase activity on synthetic substrates are available and can provide a basis for experimental design.

| Enzyme | Substrate | Kₘ (μM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) | Source |

| Porcine Kidney PPCE | Z-Gly-Pro-MCA | 48 ± 4 | 42,000 | 8.75 x 10⁸ | [7] |

| Aspergillus niger rAN-PEP | Z-Gly-Pro-pNA | - | - | - | [8] |

| Human Recombinant POP/PREP | DPP substrate 1 (A-P-AMC) | - | ≥ 0.03 | - | [9] |

Note: Z-Gly-Pro-MCA (N-benzyloxycarbonyl-Gly-Pro-methylcoumarinyl-7-amide) and Z-Gly-Pro-pNA (benzyloxycarbonyl-glycine-proline-p-nitroanilide) are commonly used synthetic substrates for measuring prolyl endopeptidase activity. The specific activity of the human recombinant enzyme is provided as pmol/min/µg. Further research is required to determine the precise kinetic constants for the cleavage of bradykinin to BK(1-3) by PEP from various sources.

Experimental Protocols

In Vitro Bradykinin (1-3) Formation Assay

This protocol describes a general procedure for the in vitro generation and subsequent quantification of Bradykinin (1-3) from bradykinin using prolyl endopeptidase.

4.1.1. Materials

-

Bradykinin (synthetic)

-

Recombinant Human Prolyl Endopeptidase (PEP)

-

Reaction Buffer (e.g., 10 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.05% Tween 20)

-

Enzyme Inhibitor (for reaction termination, e.g., Z-Pro-Prolinal, a specific PEP inhibitor, or 1 M HCl)

-

Internal Standard for LC-MS/MS (e.g., stable isotope-labeled Bradykinin (1-3))

-

Acetonitrile (ACN)

-

Formic Acid (FA)

-

Water (LC-MS grade)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system

4.1.2. Procedure

-

Reaction Setup:

-

Prepare a stock solution of bradykinin in the reaction buffer.

-

In a microcentrifuge tube, combine the bradykinin solution with the reaction buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a pre-determined amount of recombinant prolyl endopeptidase. The optimal enzyme concentration should be determined empirically.

-

Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding a specific PEP inhibitor (e.g., Z-Pro-Prolinal) or by acidification with 1 M HCl.

-

-

Sample Preparation for LC-MS/MS:

-

Add the internal standard to each sample.

-

Perform solid-phase extraction (SPE) to remove salts and other interfering substances.

-

Condition the C18 SPE cartridge with methanol (B129727) followed by water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with a low percentage of organic solvent (e.g., 5% ACN in water with 0.1% FA).

-

Elute the peptides with a higher percentage of organic solvent (e.g., 80% ACN in water with 0.1% FA).

-

-

Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the sample in an appropriate mobile phase for LC-MS/MS analysis (e.g., 5% ACN in water with 0.1% FA).

-

4.1.3. Quantification by LC-MS/MS

-

Develop a sensitive and specific LC-MS/MS method for the detection and quantification of Bradykinin (1-3) and the internal standard.

-

Liquid Chromatography (LC): Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

-

Mass Spectrometry (MS): Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for BK(1-3) and its internal standard.

-

Data Analysis: Quantify the amount of BK(1-3) formed at each time point by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Prolyl Endopeptidase Activity Assay using a Fluorogenic Substrate

This protocol provides a method to measure the general activity of prolyl endopeptidase, which can be used to characterize the enzyme used in the BK(1-3) formation assay.

4.2.1. Materials

-

Recombinant Human Prolyl Endopeptidase (PEP)

-

Fluorogenic Substrate (e.g., Z-Gly-Pro-7-amido-4-methylcoumarin (Z-Gly-Pro-AMC))

-

Assay Buffer (e.g., 100 mM K-phosphate buffer, pH 7.5)

-

Microplate reader with fluorescence detection capabilities (Excitation: ~360-380 nm, Emission: ~440-460 nm)

4.2.2. Procedure

-

Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).

-

In a 96-well microplate, add the assay buffer and the substrate solution.

-

Add the prolyl endopeptidase solution to initiate the reaction.

-

Immediately place the microplate in the fluorescence plate reader and measure the increase in fluorescence over time at 37°C.

-

The rate of increase in fluorescence is proportional to the enzyme activity.

Visualizations

Enzymatic Formation of Bradykinin (1-3)

Caption: Enzymatic cleavage of Bradykinin by Prolyl Endopeptidase.

Potential Signaling Pathway of Bradykinin (1-3)

Caption: Postulated signaling pathway for Bradykinin (1-3)-induced vasodilation.

Experimental Workflow for BK(1-3) Quantification

Caption: Workflow for quantifying Bradykinin (1-3) formation.

Conclusion

The endogenous formation of Bradykinin (1-3) from bradykinin is primarily catalyzed by prolyl endopeptidase. While historically overlooked, emerging evidence for the biological activity of BK(1-3) necessitates a deeper understanding of its formation and function. This technical guide provides a foundational framework for researchers to investigate this pathway, offering detailed methodologies and conceptual diagrams. Further studies are warranted to fully elucidate the kinetics of BK(1-3) formation in various physiological and pathological contexts and to unravel the intricacies of its downstream signaling pathways. Such research holds the potential to uncover novel therapeutic targets within the kallikrein-kinin system.

References

- 1. Bradykinin - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Signaling Pathways Mediating Bradykinin-Induced Contraction in Murine and Human Detrusor Muscle [frontiersin.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prolyl oligopeptidase structure and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. High-level production of Aspergillus niger prolyl endopeptidase from agricultural residue and its application in beer brewing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

The Emerging Role of Bradykinin (1-3) in Cardiovascular Homeostasis: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The Kallikrein-Kinin System (KKS) is a crucial regulator of cardiovascular homeostasis, with its primary effector, the nonapeptide Bradykinin (B550075) (BK) (1-9), being a potent vasodilator. For decades, the proteolytic fragments of BK were largely considered biologically inactive. However, emerging research is challenging this dogma, revealing that smaller fragments, specifically Bradykinin (1-3) (Arg-Pro-Pro), possess significant cardiovascular activity. This technical guide provides a comprehensive overview of the current understanding of BK(1-3), focusing on its role in cardiovascular regulation, its unique signaling pathways, and the experimental methodologies used for its characterization. The findings presented herein suggest that BK(1-3) is a biologically active component of the KKS that operates independently of the classical B1 and B2 kinin receptors, opening new avenues for research and therapeutic development.

Introduction: The Kallikrein-Kinin System and Beyond

The Kallikrein-Kinin System is an intricate cascade of proteins that plays a vital role in blood pressure regulation, inflammation, and coagulation.[1] The system's activation leads to the generation of vasoactive kinins, most notably Bradykinin (BK), from their kininogen precursors.[1] BK exerts its well-documented effects, such as vasodilation, increased vascular permeability, and pain mediation, primarily by activating the constitutively expressed B2 receptor (B2R), a G-protein coupled receptor.[2] A second receptor, the B1 receptor (B1R), is typically absent in healthy tissues but is induced during inflammatory conditions.[3]

BK has a very short half-life in circulation due to rapid degradation by various peptidases, known as kininases. This rapid cleavage results in a series of peptide fragments. Historically, these fragments were dismissed as inactive metabolites. However, recent studies have provided compelling evidence that fragments such as BK(1-7), BK(1-5), and the tripeptide BK(1-3) are biologically active, exerting significant cardiovascular effects through novel mechanisms.[4][5][6] This guide focuses specifically on the tripeptide Bradykinin (1-3), summarizing the pivotal evidence for its role in cardiovascular homeostasis.

Synthesis and Degradation Pathways

Bradykinin (1-3) is not directly synthesized but is a product of the sequential enzymatic degradation of the parent peptide, Bradykinin (1-9). The full peptide is cleaved by several enzymes, including Angiotensin-Converting Enzyme (ACE), also known as Kininase II, which is a key enzyme in its degradation. ACE can cleave BK(1-9) to produce the inactive BK(1-7) and the active BK(1-5) fragments.[7] Further cleavage of these larger fragments, potentially by enzymes such as Prolyl endopeptidase, can yield the terminal Arg-Pro-Pro sequence, Bradykinin (1-3).[8] Understanding this metabolic cascade is essential for appreciating the local tissue concentrations and potential physiological relevance of this peptide.

Caption: Enzymatic degradation of Bradykinin (1-9) to its active fragments.

Cardiovascular Effects of Bradykinin (1-3)

Contrary to the classical view, BK(1-3) has been shown to induce significant cardiovascular responses. These effects are primarily linked to its ability to stimulate nitric oxide production, leading to vasodilation and a subsequent reduction in blood pressure.

Nitric Oxide Production and Vasodilation

-

In Vitro Nitric Oxide (NO) Production: Studies using various cell lines, including neonatal rat cardiomyocytes, have demonstrated that BK(1-3) at a concentration of 10⁻⁷ M robustly stimulates the production of nitric oxide (NO), a key signaling molecule in vasodilation.[4][5]

-

Ex Vivo Vasodilation: In isolated rat aortic ring preparations, BK(1-3) induces a concentration-dependent vasorelaxation.[5] This effect is critically dependent on the presence of a functional endothelium and is mediated by NO, as the vasorelaxant effect is abolished by inhibitors of NO synthase.[5]

In Vivo Hemodynamic Effects

Consistent with its in vitro and ex vivo effects, in vivo administration of BK(1-3) in conscious rats leads to a significant hypotensive response.[4][5] This reduction in blood pressure is observed with both intravenous and intra-arterial administration, confirming its systemic vascular activity.

Quantitative Data Summary

The following table summarizes key quantitative data on the vasorelaxant effects of BK(1-3) in comparison to other BK fragments, as reported in foundational studies.[5]

| Peptide Fragment | Maximum Vasorelaxation (Emax %) in Rat Aortic Rings | Notes |

| Bradykinin (1-9) | 15.09 ± 2.08% | Shows biphasic response (vasoconstriction at higher concentrations). |

| Bradykinin (1-7) | 19.36 ± 2.06% | Induces only vasorelaxation. |

| Bradykinin (1-5) | 18.45 ± 2.53% | Induces only vasorelaxation. |

| Bradykinin (1-3) | 25.52 ± 5.03% | Induces only vasorelaxation; most potent among fragments tested. |

| (Data sourced from Souza-Silva et al., 2020 bioRxiv preprint)[5] |

A Novel Signaling Pathway

Perhaps the most significant finding regarding BK(1-3) is that its biological actions are not mediated by the canonical kinin receptors. Experiments have shown that the NO production and vasorelaxation induced by BK(1-3) are not inhibited by selective B1R or B2R antagonists.[4][5][9] This crucial observation distinguishes its mechanism from that of BK(1-9) and points to the existence of a novel, as-yet-unidentified receptor or signaling pathway responsible for its effects.

Caption: Comparison of BK(1-9) and proposed BK(1-3) signaling pathways.

Key Experimental Protocols

The characterization of Bradykinin (1-3) relies on a combination of in vitro, ex vivo, and in vivo experimental models. The detailed methodologies for these key experiments are provided below.

Protocol 1: In Vitro Nitric Oxide (NO) Quantification

This protocol details the measurement of NO production in cultured cells upon stimulation with BK(1-3).[5][9]

-

Objective: To quantify intracellular NO production in response to peptide stimulation.

-

Cell Culture: Plate cells (e.g., neonatal rat cardiomyocytes, human glioblastoma U-87 MG) in appropriate culture vessels and grow to confluence.

-

Dye Loading:

-

Wash cells with a balanced salt solution (e.g., HBSS).

-

Load cells with a fluorescent NO indicator, such as 4,5-diaminofluorescein (B163784) diacetate (DAF-FM DA), typically at a concentration of 5-10 µM for 30-60 minutes at 37°C in the dark.

-

Wash cells again to remove excess dye.

-

-

Stimulation and Measurement:

-

Add BK(1-3) (e.g., at a final concentration of 10⁻⁷ M) or vehicle control to the cells.

-

For receptor antagonist studies, pre-incubate cells with selective B1R or B2R antagonists for 15-30 minutes before adding BK(1-3).

-

Measure the fluorescence intensity immediately using a fluorescence microscope or plate reader at appropriate excitation/emission wavelengths (e.g., 495/515 nm for DAF-FM).

-

-

Data Analysis: Quantify the change in fluorescence intensity over baseline as an index of NO production.

Caption: Experimental workflow for in vitro nitric oxide quantification.

Protocol 2: Ex Vivo Vascular Reactivity Assay

This protocol describes the use of isolated arterial segments to measure the direct effect of BK(1-3) on vascular tone.[5][9]

-

Objective: To assess the vasorelaxant or vasoconstrictive properties of BK(1-3).

-

Tissue Preparation:

-

Humanely euthanize a rat and excise the thoracic aorta.

-

Clean the aorta of adherent connective tissue and cut into rings (2-3 mm in length).

-

Suspend the aortic rings in an organ bath chamber containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

-

-

Measurement Setup:

-

Attach one end of the ring to a fixed support and the other to an isometric force transducer connected to a data acquisition system.

-

Allow the rings to equilibrate under a resting tension (e.g., 1.5 g) for at least 60 minutes.

-

-

Experimental Procedure:

-

Induce a stable contraction in the rings using a vasoconstrictor agent (e.g., phenylephrine (B352888) at 10⁻⁶ M).

-

Once the contraction plateau is reached, add cumulative concentrations of BK(1-3) to the bath.

-

Record the changes in isometric tension. Relaxation is measured as a percentage decrease from the pre-contracted state.

-

To test for endothelium dependence, the experiment can be repeated on rings where the endothelium has been mechanically removed.

-

Caption: Experimental workflow for ex vivo vascular reactivity assay.

Protocol 3: In Vivo Cardiovascular Monitoring

This protocol outlines the procedure for measuring the real-time effects of BK(1-3) on blood pressure and heart rate in a live animal model.[5][9]

-

Objective: To determine the in vivo hemodynamic effects of BK(1-3).

-

Animal Preparation:

-

Anesthetize a rat (e.g., Wistar rat) and surgically implant catheters into the femoral artery and vein for blood pressure measurement and drug administration, respectively.

-

Exteriorize the catheters and allow the animal to recover fully from surgery.

-

-

Experimental Procedure:

-

Conduct experiments on conscious, freely moving rats to avoid the confounding effects of anesthesia.

-

Connect the arterial catheter to a pressure transducer linked to a data acquisition system to continuously record Mean Arterial Pressure (MAP) and Heart Rate (HR).

-

After a stabilization period, administer bolus injections of BK(1-3) or vehicle control via the venous catheter at various doses.

-

-

Data Analysis: Analyze the recorded data to determine the peak change in MAP and HR from baseline following each injection.

Caption: Experimental workflow for in vivo cardiovascular monitoring.

Conclusion and Future Directions

The evidence, though nascent, strongly indicates that Bradykinin (1-3) is a biologically active peptide with a distinct role in cardiovascular homeostasis. Its ability to induce NO-dependent vasodilation and hypotension, independent of the classical B1 and B2 kinin receptors, represents a paradigm shift in our understanding of the Kallikrein-Kinin System.

For researchers and drug development professionals, these findings present both a challenge and an opportunity. The immediate challenge is to identify and characterize the specific receptor or molecular target through which BK(1-3) exerts its effects. The opportunity lies in the potential to exploit this novel pathway for therapeutic benefit. A stable agonist for a BK(1-3) receptor could offer a new strategy for treating hypertension or ischemic conditions, potentially avoiding side effects associated with modulating the classical BK pathways. This technical guide serves as a foundational resource, summarizing the pivotal data and methodologies that are paving the way for future discoveries in this exciting and evolving field.

References

- 1. The kinin system - bradykinin: biological effects and clinical implications. Multiple role of the kinin system - bradykinin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bradykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. Bradykinin – An elusive peptide in measuring and understanding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Peptide fragments of bradykinin show unexpected biological activity not mediated by B1 or B2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Bradykinin (1-3): A Bioactive Peptide Fragment in Inflammation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The kallikrein-kinin system and its primary effector peptide, bradykinin (B550075) (BK), are well-established mediators of inflammation, pain, and vascular regulation.[1][2] Traditionally, research has focused on the full-length nonapeptide (BK(1-9)) and its C-terminal metabolite, des-Arg9-BK, which act through the B2 and B1 receptors, respectively.[3] However, emerging evidence challenges the long-held belief that further proteolytic fragments of bradykinin are biologically inert.[4][5] This technical guide focuses on the smallest of these newly recognized bioactive fragments, Bradykinin (1-3) (BK(1-3)), a tripeptide with the sequence Arginine-Proline-Proline (Arg-Pro-Pro). Recent studies demonstrate that BK(1-3) possesses significant biological activity, particularly in modulating vascular tone and nitric oxide production, key components of the inflammatory response.[5][6][7] Notably, its mechanism of action appears to be independent of the canonical B1 and B2 bradykinin receptors, suggesting a novel signaling pathway.[4][6] This guide provides a comprehensive overview of the current understanding of BK(1-3), summarizing its bioactivity, presenting detailed experimental protocols for its study, and visualizing its proposed signaling pathways.

Introduction: Beyond the Classical Kinin System

The kallikrein-kinin system (KKS) is a crucial enzymatic cascade that, upon activation by tissue injury or inflammation, releases potent vasoactive peptides called kinins.[8] The principal kinin, bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg), is a key pro-inflammatory mediator, eliciting pain, increasing vascular permeability, and causing vasodilation.[2][9][10] These effects are primarily mediated by the constitutively expressed bradykinin B2 receptor (B2R).[3] Enzymatic cleavage of bradykinin by carboxypeptidases removes the C-terminal arginine, generating des-Arg9-BK, the selective ligand for the bradykinin B1 receptor (B1R), which is typically upregulated during inflammatory conditions.[11]

For decades, the central dogma of the KKS held that further degradation products of bradykinin, including N-terminal fragments, were inactive metabolites.[6] This view is now being revised. Groundbreaking research has demonstrated that fragments such as BK(1-7), BK(1-5), and importantly, BK(1-3), are not only endogenously produced but also possess distinct biological activities.[4][5][6] BK(1-3) is an amino-truncated peptide fragment of bradykinin, potentially cleaved by enzymes like prolyl endopeptidase.[12] This tripeptide has been shown to induce vasodilation and nitric oxide (NO) production, suggesting a role in inflammatory and cardiovascular homeostasis.[6][7] Crucially, these actions are not blocked by B1 or B2 receptor antagonists, pointing towards a new, uncharacterized receptor or signaling mechanism for these fragments.[4][5][6] This discovery opens a new avenue for research and therapeutic development, suggesting that the biological impact of the KKS is more complex and nuanced than previously understood.

Bioactivity of Bradykinin (1-3) in Inflammation

The primary bioactive effects of BK(1-3) identified to date revolve around its influence on the vascular endothelium, a key player in the inflammatory process. Unlike its parent molecule, BK(1-3) appears to have a more selective and potentially less inflammatory profile.

Endothelium-Dependent Vasodilation and Nitric Oxide (NO) Production

A hallmark of bradykinin's inflammatory action is potent, endothelium-dependent vasodilation, largely mediated through the B2R-eNOS-NO pathway.[13] Studies have now shown that BK(1-3) also induces concentration-dependent vasorelaxation in isolated rat aortic rings.[5][6] This effect, much like that of full-length bradykinin, is dependent on the production of Nitric Oxide (NO). In cultured endothelial cells from various species (human, rat, and mouse), BK(1-3) stimulates a significant increase in NO production.[5][6]

However, the critical distinction lies in the mechanism. While the effects of BK(1-9) are abrogated by B2R antagonists, the NO production and vasodilation induced by BK(1-3) are unaffected by antagonists for either B1R or B2R.[5][6] This strongly suggests that BK(1-3) activates a novel, as-yet-unidentified receptor or pathway on endothelial cells to stimulate eNOS activity.

Attenuated Pro-inflammatory Profile

While BK(1-9) is a potent inducer of pain and vascular permeability (edema), two cardinal signs of inflammation, BK(1-3) exhibits a significantly attenuated pro-inflammatory profile.[1]

-

Nociception: In animal models assessing pain, BK(1-3) was found to evoke nociceptive reflexes to a significantly lesser degree than full-length bradykinin.[6]

-

Vascular Permeability: In contrast to BK(1-9), which robustly increases vascular permeability, BK(1-3) does not cause a significant plasma extravasation in mouse paw edema models.[6]

This divergent profile suggests that BK(1-3) may represent an endogenous modulator that retains the vasodilatory properties of the KKS while circumventing some of its more potent, and potentially detrimental, pro-inflammatory and pain-inducing effects.

Quantitative Data

As research into bradykinin fragments is an emerging field, comprehensive quantitative data, such as receptor binding affinities (Ki) and half-maximal effective concentrations (EC50) for Bradykinin (1-3), are not yet widely established in peer-reviewed literature. The available data is often presented in comparison to the parent peptide, BK(1-9). For context, established values for related kinins are provided.

Table 1: Bioactivity of Bradykinin (1-3) and Related Kinin Peptides

| Peptide | Receptor Target | Bioactivity Assay | Species | EC50 / IC50 / Ki | Reference |

| Bradykinin (1-3) | B1/B2 Independent | NO Production | Human, Rat, Mouse | Data not available | [5][6] |

| Vasorelaxation | Rat | Data not available | [5][6] | ||

| Nociception | Mouse | Lower response than BK(1-9) | [6] | ||

| Vascular Permeability | Mouse | No significant effect | [6] | ||

| Bradykinin (1-9) | B2 | PI Hydrolysis | Human | EC50: 1.1 nM | [14] |

| B2 | Ca2+ Mobilization | Bovine | log EC50: -8.7 M | [15] | |

| B2 | Vasorelaxation | Bovine | log EC50: -9.8 | [1] | |

| B2 | Vascular Permeability | Hamster | log EC50: -6.5 | [14] | |

| des-Arg9-BK | B1 | Contractile Response | Mouse | Data not available | [16] |

| Lys-des-Arg9-BK | B1 | Receptor Binding | Human | Ki: 0.12 nM | [17] |

Note: PI = Phosphatidylinositol; EC50 = Half-maximal effective concentration; IC50 = Half-maximal inhibitory concentration; Ki = Inhibitor constant.

Signaling Pathways

The signaling pathways for classical kinins are well-documented. Bradykinin (1-9) binding to the B2R, a G-protein coupled receptor (GPCR), primarily activates Gαq/11. This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, and the resulting increase in cytosolic Ca2+ activates endothelial nitric oxide synthase (eNOS) to produce NO.[8]

The signaling pathway for Bradykinin (1-3) is currently unknown but is demonstrably independent of B1 and B2 receptors. It culminates in the activation of eNOS and production of NO. The diagram below illustrates this novel proposed pathway in contrast to the established B2R pathway.

Experimental Protocols

Investigating the bioactivity of BK(1-3) requires a combination of in vitro, ex vivo, and in vivo assays. The following sections provide detailed methodologies for key experiments.

Peptide Synthesis: Solid-Phase Synthesis of Bradykinin (1-3)

The synthesis of the Arg-Pro-Pro tripeptide is readily achievable via standard Fmoc/tBu solid-phase peptide synthesis (SPPS).

Principle: The peptide is assembled sequentially on an insoluble resin support. The N-terminus of each amino acid is temporarily protected by an Fmoc group (removed by a weak base), while reactive side chains are protected by acid-labile groups (e.g., Pbf for Arginine) that are only removed at the final cleavage step.

Protocol:

-

Resin Preparation: Start with a pre-loaded Fmoc-Pro-Wang resin or similar. Swell the resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound Proline by treating with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).

-

Amino Acid Coupling (Proline):

-

In a separate vial, pre-activate Fmoc-Pro-OH (3 eq) with a coupling agent like HATU (2.9 eq) and an activator base like DIPEA (6 eq) in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin. Shake for 1-2 hours at room temperature.

-

Perform a Kaiser test to confirm complete coupling. Wash the resin as in step 2.

-

-

Repeat Cycle for Arginine: Repeat the deprotection (Step 2) and coupling (Step 3) cycles using Fmoc-Arg(Pbf)-OH.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2) to free the N-terminal amine of Arginine.

-

Cleavage and Deprotection: Wash the final peptide-resin with DMF, DCM, and Methanol, then dry under vacuum. Add a cleavage cocktail (e.g., Reagent K: 92.5% TFA, 2.5% water, 2.5% ethanedithiol, 2.5% thioanisole) to the resin. Shake at room temperature for 2-3 hours.

-

Peptide Precipitation and Purification:

-

Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate dropwise to cold diethyl ether.

-

Centrifuge to pellet the peptide and wash the pellet with cold ether twice.

-

Dry the crude peptide and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm identity and purity via mass spectrometry and analytical HPLC.[18][19]

-

Ex Vivo Assay: Aortic Ring Vasorelaxation

This assay measures the ability of a compound to relax a pre-constricted blood vessel, providing a functional measure of vasodilation.

Protocol:

-

Aorta Dissection: Euthanize a male Wistar rat and excise the thoracic aorta. Immediately place it in cold, oxygenated Krebs-Henseleit buffer.

-

Ring Preparation: Under a dissecting microscope, carefully remove adherent connective and adipose tissue. Cut the aorta into 2-3 mm wide rings. For endothelium-denuded controls, gently rub the luminal surface with a fine wire.

-

Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2. Attach one end of the ring to a fixed hook and the other to an isometric force transducer connected to a data acquisition system.

-

Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of ~1.5 g, replacing the buffer every 15-20 minutes.

-

Pre-constriction: Constrict the rings with a submaximal concentration of a vasoconstrictor, such as Phenylephrine (e.g., 1 µM), until a stable plateau of contraction is reached.

-

Concentration-Response Curve: Once the contraction is stable, add cumulative concentrations of Bradykinin (1-3) (e.g., 10⁻¹² to 10⁻⁵ M) to the organ bath. Record the relaxation response after each addition.

-

Data Analysis: Express the relaxation as a percentage reversal of the pre-constriction induced by Phenylephrine.[17][20]

In Vitro Assay: Measurement of Nitric Oxide Production

This protocol uses the fluorescent dye DAF-FM diacetate to quantify NO production in cultured endothelial cells.

Protocol:

-

Cell Culture: Plate human umbilical vein endothelial cells (HUVECs) or similar endothelial cells onto glass coverslips and grow to ~75% confluency.

-

Dye Loading: Prepare a 2 µM working solution of DAF-FM diacetate in the culture medium. Replace the medium on the cells with the dye solution and incubate for 15-30 minutes at 37°C.

-

Washing and De-esterification: Gently remove the dye solution and replace it with a clear imaging buffer (e.g., HBSS). Incubate for an additional 15-30 minutes at room temperature to allow intracellular esterases to cleave the acetate (B1210297) groups, trapping the DAF-FM probe inside the cells.[9]

-

Imaging and Stimulation: Mount the coverslip on a fluorescence microscope equipped for live-cell imaging (Excitation ~495 nm, Emission ~515 nm).

-

Baseline Measurement: Acquire a baseline fluorescence reading for 3-5 minutes before stimulation.

-

Stimulation: Add Bradykinin (1-3) at the desired final concentration to the imaging buffer. For control experiments, use full-length Bradykinin (1-9) or vehicle.

-

Data Acquisition and Analysis: Record the change in fluorescence intensity over time. The increase in fluorescence is proportional to the amount of NO produced. Express data as the fold-change over baseline fluorescence (F/F₀).[6][17]

Conclusion and Future Directions

The identification of Bradykinin (1-3) as a bioactive peptide represents a paradigm shift in our understanding of the kallikrein-kinin system. Evidence strongly indicates that this tripeptide can induce vasodilation via a nitric oxide-dependent pathway that is independent of the classical B1 and B2 receptors. Furthermore, its attenuated pro-inflammatory and nociceptive profile compared to full-length bradykinin suggests a more nuanced role in the inflammatory milieu.

This discovery opens several critical avenues for future research:

-

Receptor Identification: The foremost priority is the identification and characterization of the specific receptor or molecular target through which BK(1-3) and other active fragments exert their effects.

-

Signaling Cascade Elucidation: Once a receptor is identified, the downstream intracellular signaling cascade that links receptor activation to eNOS stimulation must be fully mapped.

-

Therapeutic Potential: Given its unique profile—promoting vasodilation without significant pain and edema—BK(1-3) or mimetics thereof could be explored as novel therapeutic agents for conditions where targeted vasodilation is desired without a strong inflammatory response, such as in certain cardiovascular diseases.

For researchers and drug developers, the bioactive fragments of bradykinin represent a new and exciting frontier, promising a more detailed understanding of inflammation and potentially yielding a new class of therapeutic targets.

References

- 1. ACE inhibition enhances bradykinin relaxations through nitric oxide and B1 receptor activation in bovine coronary arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bradykinin - Wikipedia [en.wikipedia.org]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. Peptide fragments of bradykinin show unexpected biological activity not mediated by B1 or B2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sfrbm.org [sfrbm.org]

- 7. Bradykinin – An elusive peptide in measuring and understanding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ulab360.com [ulab360.com]

- 9. mmpc.org [mmpc.org]

- 10. Mechanical nociception measurement in mice and rats with automated Von Frey equipment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Bradykinin and changes in microvascular permeability in the hamster cheek pouch: role of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. Detection of Nitric Oxide Formation in Primary Neural Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. luxembourg-bio.com [luxembourg-bio.com]

- 18. Probes for Nitric Oxide Research—Section 18.3 | Thermo Fisher Scientific - KR [thermofisher.com]

- 19. Bradykinin-related peptides (BRPs) from skin secretions of three genera of phyllomedusine leaf frogs and their comparative pharmacological effects on mammalian smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. documents.thermofisher.com [documents.thermofisher.com]

The Discovery and Initial Characterization of Bradykinin: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the seminal discovery and initial characterization of Bradykinin (B550075), a potent vasoactive peptide. It is intended for researchers, scientists, and drug development professionals interested in the historical context and foundational experimental work that established Bradykinin as a key player in physiological and pathophysiological processes. This document details the original experimental protocols, presents the initial quantitative findings in structured tables, and illustrates the key biological pathways and experimental workflows using Graphviz diagrams. The content is based on the groundbreaking 1949 publication by M. Rocha e Silva, Wilson Teixeira Beraldo, and Gastão Rosenfeld, supplemented with contemporary understanding of the associated molecular mechanisms.

Introduction

In 1948, a team of Brazilian scientists led by Dr. Maurício Rocha e Silva at the Biological Institute in São Paulo made a landmark discovery that would significantly advance the understanding of autopharmacology.[1] While investigating the effects of snake venom on circulatory shock, they identified a novel factor released from blood plasma globulins upon incubation with the venom of the Bothrops jararaca snake or the proteolytic enzyme trypsin.[1][2] This substance was observed to cause a slow, sustained contraction of the isolated guinea pig ileum, leading to its name, "Bradykinin," from the Greek words bradys (slow) and kinin (to move).[3] The initial characterization of Bradykinin revealed its potent hypotensive effects in animal models, establishing it as a powerful endogenous vasodilator.[1] This discovery opened a new field of research into the kallikrein-kinin system and its role in inflammation, pain, and blood pressure regulation.

Discovery and Initial Characterization

The initial experiments conducted by Rocha e Silva and his colleagues were elegantly designed to isolate and characterize the biological activity of the newly discovered factor. The primary assays used were the measurement of blood pressure in anesthetized dogs and the recording of smooth muscle contraction of the isolated guinea pig ileum.[1]

Key Experiments and Findings

The researchers demonstrated that the incubation of fresh dog plasma with Bothrops jararaca venom or trypsin generated a substance with distinct pharmacological properties. This substance was shown to be a polypeptide, and its effects were not attributable to histamine (B1213489) or acetylcholine, as they were not blocked by antihistamines or atropine, respectively.

The two primary biological effects initially characterized were:

-

Hypotension: Intravenous administration of the Bradykinin-containing plasma filtrate to anesthetized dogs resulted in a significant and consistent drop in arterial blood pressure.

-

Smooth Muscle Contraction: The filtrate induced a slow, progressive, and potent contraction of the isolated guinea pig ileum.

These initial findings laid the groundwork for the purification, sequencing, and synthesis of Bradykinin and the subsequent elucidation of its physiological and pathological roles.

Quantitative Data from Initial Characterization

The following tables summarize the quantitative data as reported in the seminal 1949 publication by Rocha e Silva, Beraldo, and Rosenfeld in the American Journal of Physiology.